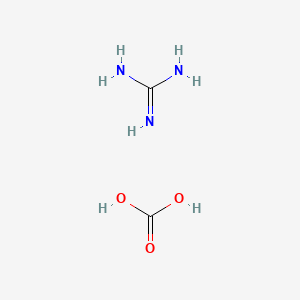

carbonic acid;guanidine

Overview

Description

carbonic acid;guanidine is a compound formed by the combination of carbonic acid and guanidine in a 1:1 molar ratio. Guanidine is a crystalline organic base with a high basicity, equivalent to the strength of sodium hydroxide . This compound is of significant industrial importance and is marketed as a salt. It is widely used in various applications, including the production of explosives, medicines, dyes, and resin components .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of guanidine derivatives, including carbonic acid-guanidine, involves several synthetic routes. One common method is the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are also widely used as guanidylating agents, often in the presence of coupling reagents or metal-catalyzed guanidylation . Another efficient guanidylating agent is S-methylisothiourea .

Industrial Production Methods: Industrial production of guanidine typically involves the reaction of dicyandiamide with ammonium salts, leading to the formation of guanidinium salts. These salts are then treated with a base, such as sodium methoxide, to produce the desired guanidine compound .

Chemical Reactions Analysis

Types of Reactions: Carbonic acid-guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in cyclization reactions, particularly in the presence of chiral guanidine catalysts .

Common Reagents and Conditions: Common reagents used in the reactions of guanidine derivatives include thiourea, S-methylisothiourea, and various amines . Reaction conditions often involve the use of coupling reagents or metal catalysts to facilitate the guanidylation process .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of guanidine with thiourea derivatives can yield various substituted guanidines .

Scientific Research Applications

Carbonic acid-guanidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of guanidine involves its ability to enhance the release of acetylcholine following a nerve impulse. It also slows the rates of depolarization and repolarization of muscle cell membranes . Guanidine can bind to phosphatidylglycerol and cardiolipin, leading to cytoplasmic membrane damage and the dissipation of proton motive force .

Comparison with Similar Compounds

Guanidine Carbonate: Another guanidine derivative with similar applications in industry and research.

Bisguanidinium Carbonate: A compound with two guanidine units per carbonic acid molecule.

Uniqueness: carbonic acid;guanidine is unique due to its specific molar ratio and the resulting properties that make it suitable for a wide range of applications, from industrial production to scientific research.

Biological Activity

The compound "carbonic acid;guanidine" represents a unique combination of two biologically significant entities: carbonic acid, a weak acid formed from carbon dioxide and water, and guanidine, a strong base known for its diverse biological activities. This article delves into the biological activities associated with this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Carbonic Acid (H₂CO₃) :

- Formed when carbon dioxide dissolves in water.

- Acts as a crucial component of the bicarbonate buffer system in biological systems, maintaining pH homeostasis.

- Dissociates into bicarbonate (HCO₃⁻) and hydrogen ions (H⁺), influencing acid-base balance in mammals .

Guanidine :

- Exists predominantly in its protonated form (guanidinium) at physiological pH.

- Exhibits chaotropic properties, affecting protein structures and interactions .

- Functions as a pharmacophore in medicinal chemistry due to its ability to interact with various biological targets .

1. Antidiabetic Properties

Research has highlighted the potential of guanidine derivatives, such as 3-guanidinopropionic acid, in improving insulin sensitivity and promoting weight loss. These compounds have shown efficacy in animal models of non-insulin-dependent diabetes mellitus (NIDDM) by selectively reducing adipose tissue . The structural modifications of guanidine have been explored to enhance their therapeutic profiles while minimizing metabolic liabilities.

2. Antitumor and Antimicrobial Effects

Prenylated guanidines derived from higher plants have demonstrated significant antitumor and antimicrobial activities. These compounds exhibit properties that inhibit tumor growth and angiogenesis while also showing effectiveness against various microbial strains. For instance, compounds like nitensidine A modulate the activity of P-glycoprotein, which is involved in drug resistance in cancer cells .

3. Buffering Capacity and Physiological Role

The bicarbonate buffer system, involving carbonic acid, plays a vital role in maintaining blood pH levels. This system is essential for proper physiological function, particularly during respiratory acidosis conditions where CO₂ retention leads to increased carbonic acid levels . The interplay between carbonic acid and guanidine may further influence this buffering capacity.

The biological activities of this compound can be attributed to several mechanisms:

- pH Modulation : Carbonic acid's role in buffering systems helps maintain optimal pH for enzymatic reactions, which is crucial for metabolic processes.

- Protein Interaction : Guanidine's chaotropic nature allows it to disrupt protein structures, facilitating various biochemical reactions necessary for cellular function .

- Hormonal Interactions : Guanidine compounds can mimic or modulate hormonal actions by interacting with receptors, influencing metabolic pathways such as glucose metabolism .

Case Studies

Properties

IUPAC Name |

carbonic acid;guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.CH2O3/c2*2-1(3)4/h(H5,2,3,4);(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSRVXJGTIRNNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00924671 | |

| Record name | Carbonic acid--guanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-85-1, 124-46-9 | |

| Record name | Diguanidinium carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC146175 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GUANIDINE CARBONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonic acid--guanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.